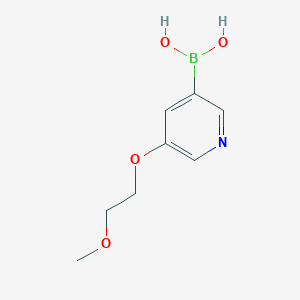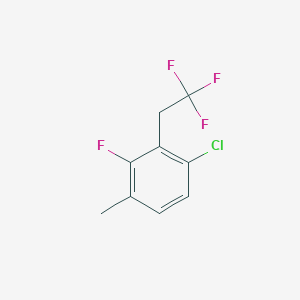
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C9H7ClF4 and a molecular weight of 226.6 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 . This structure can be viewed using Java or Javascript .
Wissenschaftliche Forschungsanwendungen
Protoporphyrinogen IX Oxidase Inhibitors
Research on trifluoromethyl-substituted compounds, similar in structure to the specified benzene derivative, has shown applications in the development of protoporphyrinogen IX oxidase inhibitors. These compounds exhibit significant dihedral angles and distances between atoms, indicating potential for disrupting protoporphyrinogen IX oxidase activity, relevant for agricultural chemistry and potentially for therapeutic applications (Li et al., 2005).
Development of Soluble Fluoro-Polyimides
Soluble fluoro-polyimides derived from a diamine containing trifluoromethyl groups, related to the compound , have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics make them suitable for advanced material applications, such as in the aerospace and electronics industries (Xie et al., 2001).
Novel Fluorine-containing Polyetherimides
The synthesis of novel fluorine-containing polyetherimides through the reaction of specifically substituted benzene compounds demonstrates the utility of such chemical structures in creating materials with enhanced properties, including thermal stability and chemical resistance. These materials could find uses in high-performance applications where such properties are critical (Yu Xin-hai, 2010).
Photodehalogenation Applications
The photodehalogenation of halogenated benzene derivatives, including compounds structurally akin to the targeted benzene derivative, has been explored for generating phenyl cations and benzyne intermediates. This process can lead to a variety of chemical products, showcasing the potential for synthetic applications in organic chemistry (Protti et al., 2012).
Antimicrobial Agent Development
Compounds with a similar substitution pattern have been synthesized and evaluated for their antimicrobial activity, offering a potential avenue for the development of new antimicrobial agents. This application is particularly relevant in the search for new treatments against resistant bacterial strains (Rathore & Kumar, 2006).
Materials Science and Polymer Chemistry
The creation and characterization of novel polymers and copolymers from substituted benzene derivatives, including those with trifluoromethyl groups, underscore the broad utility of these compounds in materials science. These polymers have been noted for their high glass-transition temperatures and organosolubility, making them suitable for a range of technological applications (Huang et al., 2007).
Eigenschaften
IUPAC Name |
1-chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(10)6(8(5)11)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWFYHMFHLJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



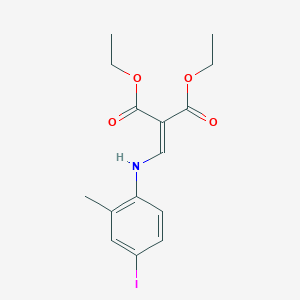
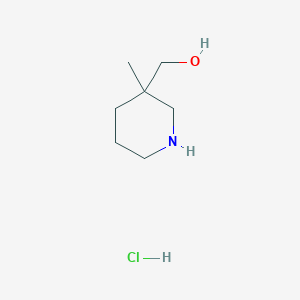

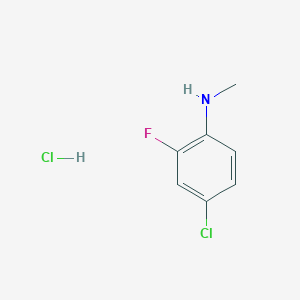
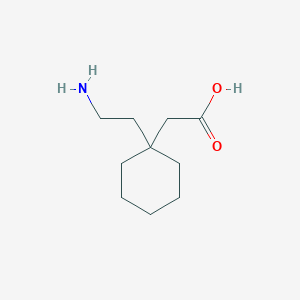

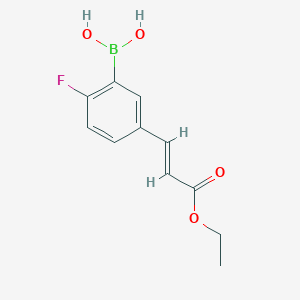
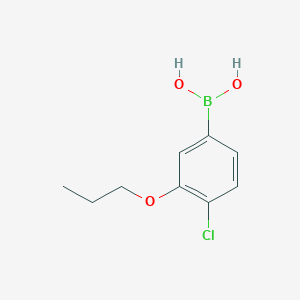

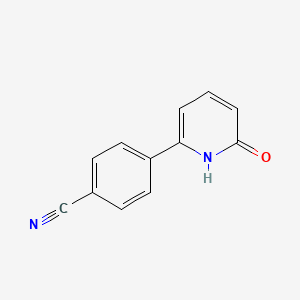
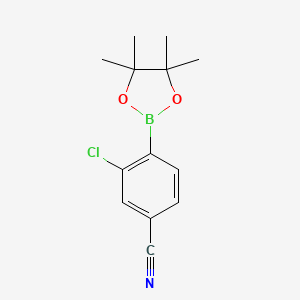
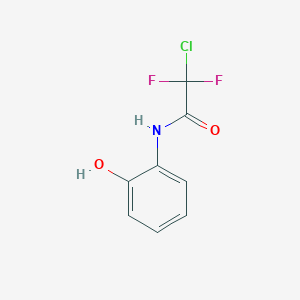
![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)
